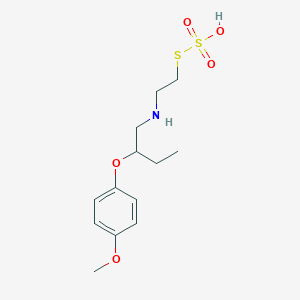

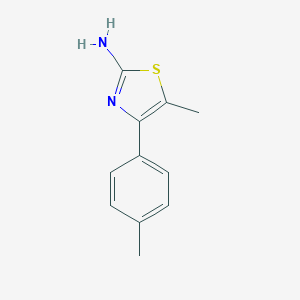

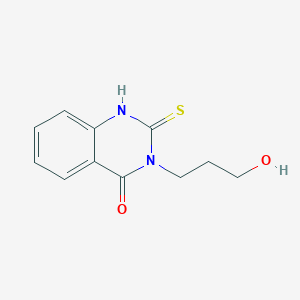

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Descripción general

Descripción

Thiazole derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities and potential applications in various fields. The compound "5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine" is not directly mentioned in the provided papers, but the papers do discuss various thiazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies contribute to the broader understanding of thiazole compounds and can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives is a key area of research. For instance, the synthesis of adamantane-1,3,4-thiadiazole hybrids involves the formation of crystal structures at low temperatures, indicating the importance of temperature control in the synthesis process . Another study describes the synthesis of a highly potent serotonin-3 receptor antagonist, which involves the creation of a tritiated compound, demonstrating the complexity and precision required in synthesizing bioactive thiazole derivatives . Additionally, the synthesis of metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves reactions with various metal ions, highlighting the versatility of thiazole compounds in forming complexes .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their function and interaction with other molecules. The crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine reveals a non-planar molecule with significant angles between the phenyl cycle and the thiadiazole fragment, which may influence its binding properties . Similarly, the crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole shows a planar molecule with a small dihedral angle between the rings, which could affect its stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is another area of interest. The interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids to form cocrystals or salts demonstrates the compound's ability to participate in hydrogen bonding and proton transfer reactions . The recyclization of 3-N, N-dimethylthioureidoquinazolin-4(3H)-one to form a thiazole derivative indicates the potential for structural rearrangements in thiazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the nature of their substituents. The adamantane-1,3,4-thiadiazole hybrids exhibit different orientations of the amino group and various non-covalent interactions, which are critical for their stabilization and potential biological activity . The antitumor activity of a thiazol-2-amine derivative, as well as its three-dimensional network structure stabilized by hydrogen bonds and π-π contacts, underscores the importance of these properties in determining biological efficacy .

Aplicaciones Científicas De Investigación

-

- Application : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

- Methods of Application : The specific methods of application or experimental procedures are not provided by Sigma-Aldrich .

- Results or Outcomes : Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

-

- Application : A compound with a similar structure, (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole, has been synthesized and studied .

- Methods of Application : The reaction of equimolar quantities of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for 2 h yielded the title heterocycle .

- Results or Outcomes : The structure of the newly synthesized heterocycle was confirmed through X-ray diffraction and spectral analyses .

Propiedades

IUPAC Name |

5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-7-3-5-9(6-4-7)10-8(2)14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARKPJHOVACKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351522 | |

| Record name | 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

16942-66-8 | |

| Record name | 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)